Cas no 173435-36-4 (4-propoxypyridin-3-amine)

4-Propoxypyridin-3-amine is a specialized organic compound featuring a pyridine core substituted with a propoxy group at the 4-position and an amine functionality at the 3-position. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The propoxy moiety enhances lipophilicity, potentially improving bioavailability in drug development, while the amine group offers reactivity for further functionalization. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic systems. The compound is typically handled under controlled conditions due to its reactive amine group, ensuring stability in synthetic workflows. Suitable for researchers requiring precise building blocks in medicinal chemistry or material science applications.
4-propoxypyridin-3-amine structure
4-propoxypyridin-3-amine structure
Product name:4-propoxypyridin-3-amine
CAS No:173435-36-4
MF:C8H12N2O
Molecular Weight:152.194
CID:3813171
PubChem ID:21464345

4-propoxypyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 3-Pyridinamine, 4-propoxy-
    • 4-PROPOXYPYRIDIN-3-YLAMINE
    • 4-Propoxypyridin-3-amine
    • 4-Propoxy-3-pyridinamine
    • SCHEMBL7852541
    • 173435-36-4
    • DTXSID001313430
    • CS-0283611
    • 4-propoxypyridin-3-amine
    • EN300-1294638
    • インチ: InChI=1S/C8H12N2O/c1-2-5-11-8-3-4-10-6-7(8)9/h3-4,6H,2,5,9H2,1H3
    • InChIKey: QJIDIGXQUUEECC-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 152.094963011Da
  • 同位素质量: 152.094963011Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 108
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • XLogP3: 1

4-propoxypyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1294638-2.5g
4-propoxypyridin-3-amine
173435-36-4
2.5g
$1428.0 2023-05-23
Enamine
EN300-1294638-0.1g
4-propoxypyridin-3-amine
173435-36-4
0.1g
$640.0 2023-05-23
Enamine
EN300-1294638-1.0g
4-propoxypyridin-3-amine
173435-36-4
1g
$728.0 2023-05-23
Enamine
EN300-1294638-10.0g
4-propoxypyridin-3-amine
173435-36-4
10g
$3131.0 2023-05-23
Ambeed
A1035136-5g
4-Propoxypyridin-3-amine
173435-36-4 95%
5g
$907.0 2024-04-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00982678-5g
4-Propoxypyridin-3-amine
173435-36-4 95%
5g
¥6223.0 2023-01-30
Enamine
EN300-1294638-5.0g
4-propoxypyridin-3-amine
173435-36-4
5g
$2110.0 2023-05-23
Enamine
EN300-1294638-500mg
4-propoxypyridin-3-amine
173435-36-4
500mg
$535.0 2023-09-30
Enamine
EN300-1294638-50mg
4-propoxypyridin-3-amine
173435-36-4
50mg
$468.0 2023-09-30
Enamine
EN300-1294638-10000mg
4-propoxypyridin-3-amine
173435-36-4
10000mg
$2393.0 2023-09-30

4-propoxypyridin-3-amine 関連文献

4-propoxypyridin-3-amineに関する追加情報

Chemical Profile of 4-propoxypyridin-3-amine (CAS No. 173435-36-4)

4-propoxypyridin-3-amine, identified by its Chemical Abstracts Service (CAS) number 173435-36-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyridine derivative features a propoxy group at the 4-position and an amine functional group at the 3-position, making it a versatile intermediate for synthesizing various bioactive molecules. The unique structural attributes of this compound have positioned it as a subject of interest in medicinal chemistry, particularly for the development of novel therapeutic agents.

The structure of 4-propoxypyridin-3-amine contributes to its reactivity and potential applications. The pyridine ring serves as a core scaffold, which is often modified to enhance binding affinity to biological targets. The presence of the propoxy group introduces hydrophilicity, while the amine group provides a site for further functionalization, such as coupling with carboxylic acids or forming salts. These characteristics make it an attractive building block for drug discovery initiatives.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. 4-propoxypyridin-3-amine has been explored in several research studies for its potential role in modulating enzyme inhibition and receptor interaction. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 4-propoxypyridin-3-amine is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its scaffold to develop inhibitors targeting specific disease pathways. For example, modifications at the propoxy and amine positions have led to compounds with enhanced selectivity and potency against therapeutic targets. This adaptability underscores the compound's importance in medicinal chemistry.

The pharmaceutical industry has been particularly keen on exploring 4-propoxypyridin-3-amine for its potential in oncology research. Pyridine-based inhibitors have shown promise in preclinical trials as candidates for treating solid tumors and hematological malignancies. The compound's ability to interfere with critical signaling pathways has made it a focal point for drug development efforts aimed at improving patient outcomes.

Beyond oncology, 4-propoxypyridin-3-amine has found applications in other therapeutic areas. Its structural motifs have been incorporated into molecules targeting neurological disorders, where precise modulation of neurotransmitter activity is essential. Additionally, agrochemical researchers have utilized this compound to develop novel pesticides with improved efficacy and environmental safety profiles.

The synthesis of 4-propoxypyridin-3-amine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by propyl ether formation and subsequent amination steps. Advances in catalytic methods have further refined these processes, enabling more efficient production scales suitable for industrial applications.

In terms of analytical characterization, 4-propoxypyridin-3-amine is typically analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into its molecular structure and purity, ensuring that it meets the stringent requirements for pharmaceutical use. Furthermore, computational modeling techniques are employed to predict its interactions with biological targets, aiding in the rational design of derivatives with enhanced pharmacological properties.

The safety profile of 4-propoxypyridin-3-amine is another critical consideration in its application. While not classified as hazardous under standard conditions, appropriate handling protocols must be followed to prevent exposure during synthesis and handling. Personal protective equipment (PPE), such as gloves and lab coats, is recommended when working with this compound to minimize any potential risks.

Looking ahead, the future prospects for 4-propoxypyridin-3-amine appear promising as research continues to uncover new applications and synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to the development of next-generation therapeutics based on this versatile scaffold.

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